REACTION_CXSMILES
|
[CH3:1][CH:2](C(OCC)=O)C(OCC)=O.[NH2-].[Na+].Cl[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][N:17]=1>C1COCC1>[CH2:1]([C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][N:17]=1)[CH3:2] |f:1.2|
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Name
|
|
Quantity
|
52.2 g
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Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
47.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring at ambient temperature under nitrogen
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
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STIRRING
|
Details
|
with stirring
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Type
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ADDITION
|
Details
|
After the addition the mixture
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Type
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TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove approximately 80% of the solvent
|
Type
|
ADDITION
|
Details
|
The residue was poured into water (1 l)
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Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
partially crystallised on standing
|
Type
|
ADDITION
|
Details
|
A mixture of the residue, concentrated sulphuric acid (50 ml) and water (25 ml)
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Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled in ice
|
Type
|
WAIT
|
Details
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The mixture was left
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
EXTRACTION
|
Details
|
was extracted continuously with dichloromethane in a soxhlet extractor
|
Type
|
TEMPERATURE
|
Details
|
The dichloromethane was cooled
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
The residue was filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled under vacuum
|
Reaction Time |
64 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |